molecular formula C9H12N2Si B1315949 5-((Trimethylsilyl)ethynyl)pyrimidine CAS No. 216309-28-3

5-((Trimethylsilyl)ethynyl)pyrimidine

Cat. No. B1315949
Key on ui cas rn: 216309-28-3
M. Wt: 176.29 g/mol
InChI Key: BESYUGWNHQDZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179804B2

Procedure details

Dissolve 5-bromopyrimidine (50.0 g, 314.4 mmol) in triethylamine (400 mL), add copper (1) iodide (1.20 g, 6.2 mmol) and stir mixture under nitrogen. After 15 min., add trimethylsilyl acetylene (53.3 mL, 377.3 mmol), followed by dichlorobis(triphenyl-phosphine) palladium (11) (8.82 g, 12.5 mmol) and stir at RT. After 3 h, filter the solution through Celite®, rinsing with ether. Concentrate the filtrate under reduced pressure. Purification by flash chromatography on silica gel eluting first with hexanes (100%), then with hexanes:EtOAc (3:1) gives the title compound: 1H NMR (300 MHz, CDCl3) δ 9.10 (s, 1H), 8.77 (s, 2H), 0.27 (s, 9H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenyl-phosphine) palladium (11)
Quantity
8.82 g
Type
reactant
Reaction Step Three
Name
copper (1) iodide
Quantity
1.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.[CH3:8][Si:9]([C:12]#[CH:13])([CH3:11])[CH3:10]>C(N(CC)CC)C.[Cu]I>[CH3:8][Si:9]([C:12]#[C:13][C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
53.3 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
dichlorobis(triphenyl-phosphine) palladium (11)
Quantity
8.82 g
Type
reactant
Smiles
Step Four
Name
copper (1) iodide
Quantity
1.2 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stir mixture under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at RT
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filter the solution through Celite®
WASH
Type
WASH
Details
rinsing with ether
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting first with hexanes (100%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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